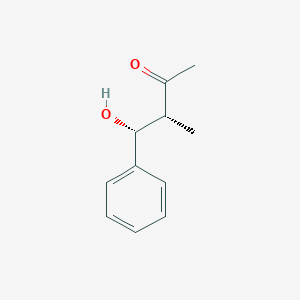
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- is an organic compound with the molecular formula C11H14O2. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (3R,4R) configuration specifies the spatial arrangement of its atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- can be achieved through several methods. One common approach involves the asymmetric epoxidation of an enone followed by hydrogenolysis of the resulting α,β-epoxyketone. For example, 1-phenyl-3-buten-2-one can be epoxidized using t-butyl hydroperoxide and a chiral La-BINOL-Ph3P=O complex as the catalyst. This reaction yields (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one with high enantiomeric excess. The epoxyketone is then reduced in the presence of palladium on carbon (Pd/C) and hydrogen (H2) to produce the desired (3R,4R)-4-hydroxy-3-methyl-4-phenylbutan-2-one .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-phenyl-3-methyl-2-butanone, while reduction of the carbonyl group can produce 4-hydroxy-3-methyl-4-phenylbutanol.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and stereochemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing its biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methyl-2-butanone: Similar in structure but lacks the phenyl group.
4-Phenyl-2-butanone: Similar but lacks the hydroxyl and methyl groups.
3-Hydroxy-4-phenylbutan-2-one: Similar but differs in the position of the hydroxyl group.
Uniqueness
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- is unique due to its specific chiral configuration and the presence of both hydroxyl and phenyl groups. This combination of features makes it valuable in asymmetric synthesis and chiral studies.
Eigenschaften
CAS-Nummer |
283151-88-2 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(3R,4R)-4-hydroxy-3-methyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C11H14O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8,11,13H,1-2H3/t8-,11+/m0/s1 |
InChI-Schlüssel |
PSMPCPHOQAAKLW-GZMMTYOYSA-N |
Isomerische SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)C(=O)C |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


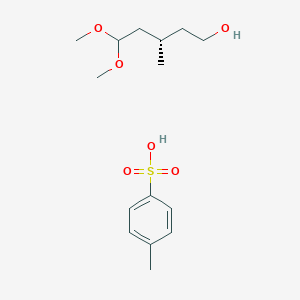
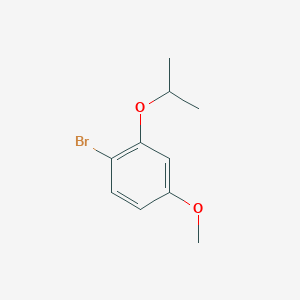

![2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14258132.png)
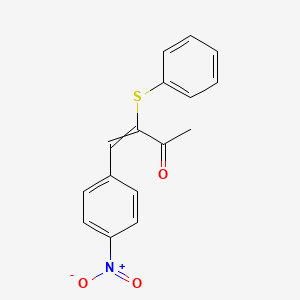
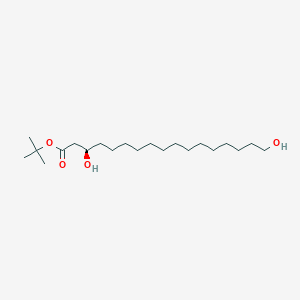
![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)
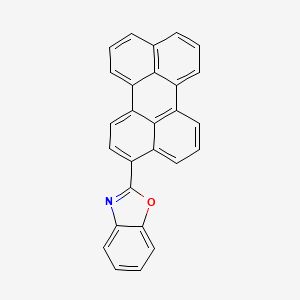
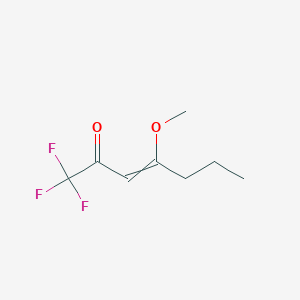
![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
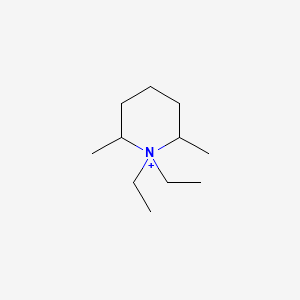
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
